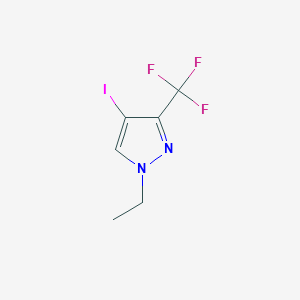

![molecular formula C24H30N2O2S2 B2508948 2,6-Di(tert-butyl)-4-{5-[(4-méthoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzénol CAS No. 478063-43-3](/img/structure/B2508948.png)

2,6-Di(tert-butyl)-4-{5-[(4-méthoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzénol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2,6-Di(tert-butyl)-4-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol" is a complex organic molecule that appears to incorporate several functional groups and structural motifs, including tert-butyl groups, a methoxybenzylsulfanyl moiety, and a 1,3,4-thiadiazole ring. This compound is likely to exhibit interesting chemical and physical properties due to the presence of these groups.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of dibenzo[d,g][1,3,6]trithiocins, which share the thiadiazole moiety, involves reactions with nucleophiles and can yield various derivatives . Similarly, the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, which contains tert-butyl and hydroxybenzoic acid groups, is achieved through bromination and subsequent oxidation . These methods could potentially be adapted or serve as inspiration for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been studied, revealing strong interactions between sulfonyl groups and the thiadiazole ring, as well as distorted arrangements around sulfur atoms . X-ray crystallographic analysis has been used to characterize the structure of related compounds, such as 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which also contains tert-butyl and methoxy groups . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the compound and can provide insights into its reactivity.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored, with sulfurization reactions being particularly relevant. For example, (2,4-Di-t-butyl-6-methoxyphenyl)phosphine undergoes sulfurization to yield various sulfur-containing products . These studies can shed light on how the tert-butyl and methoxyphenyl groups might influence the reactivity of the sulfur-containing moieties in the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are likely influenced by its functional groups and molecular structure. The presence of tert-butyl groups can impart steric bulk, affecting solubility and reactivity. The methoxy group could influence the compound's polarity and hydrogen bonding capacity. The thiadiazole ring is known for its contribution to the electronic properties of molecules, which could affect the compound's UV-Vis absorption and potential applications in materials science. While the specific properties of "2,6-Di(tert-butyl)-4-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol" are not detailed in the provided papers, the properties of related compounds can offer valuable predictions [1-5].

Applications De Recherche Scientifique

- 2,6-Di-tert-butyl-4-méthoxyphénol agit comme un antioxydant et un stabilisateur dans les polymères et les plastiques. Il prévient la dégradation due à la chaleur, à la lumière et à l’exposition à l’oxygène, prolongeant ainsi la durée de vie du matériau. Son inclusion dans le polypropylène, par exemple, améliore les propriétés mécaniques et réduit la nébulosité .

- Le produit synthétisé de ce composé sert d’agent de nucléation pour le polypropylène. Lorsqu’il est ajouté au polypropylène, il améliore la résistance à la traction, la résistance à la flexion et le module de flexion dans les matériaux composites. De plus, il réduit la nébulosité, améliorant la clarté optique .

- Les chercheurs utilisent le 2,6-di-tert-butyl-4-méthoxyphénol comme base dans diverses réactions de synthèse organique. Par exemple, il joue un rôle dans la génération d’énol triflates à partir de cétones en utilisant l’anhydride trifluorométhanesulfonique .

- Ce composé sert d’intermédiaire en chimie médicinale. Les chercheurs explorent son potentiel pour le développement de médicaments et d’autres procédés de synthèse chimique .

- Certaines études suggèrent que ce composé présente une activité antifongique et antimicrobienne. Les chercheurs étudient son potentiel comme ingrédient dans les produits pharmaceutiques ou les formulations topiques .

Antioxydant et stabilisateur dans les polymères et les plastiques

Agent de nucléation pour le polypropylène

Base en synthèse organique

Intermédiaire en chimie médicinale

Propriétés antifongiques et antimicrobiennes

Propriétés

IUPAC Name |

2,6-ditert-butyl-4-[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2S2/c1-23(2,3)18-12-16(13-19(20(18)27)24(4,5)6)21-25-26-22(30-21)29-14-15-8-10-17(28-7)11-9-15/h8-13,27H,14H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBFIZSSDPZFRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN=C(S2)SCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2508866.png)

![N-(4-methoxybenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508867.png)

![2-[4-(3-formyl-6-methylquinolin-2-yl)piperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B2508871.png)

![[(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride](/img/structure/B2508873.png)

![N-(4-chlorobenzyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2508875.png)

![N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2508879.png)

![(2-Amino-ethyl)-{2-[(2-amino-ethyl)-tert-butoxycarbonyl-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2508880.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2508881.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2508884.png)

![2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2508886.png)